molecular formula C6H8BrN3 B1517442 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine CAS No. 954239-19-1

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Cat. No.: B1517442
CAS No.: 954239-19-1
M. Wt: 202.05 g/mol
InChI Key: SZUZCPFHOOQLFK-UHFFFAOYSA-N
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Description

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a brominated heterocyclic compound belonging to the imidazo[1,2-a]pyrazine class This compound is characterized by its bromine atom at the 3-position and a fused tetrahydroimidazo[1,2-a]pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-bromopyrazine with a suitable amine in the presence of a catalyst, followed by hydrogenation to form the tetrahydroimidazo[1,2-a]pyrazine ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.

Scientific Research Applications

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.

  • Medicine: Research has explored its use as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: It is used in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is compared with other similar compounds, such as 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and 3-fluoro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. These compounds share a similar core structure but differ in the halogen atom present at the 3-position. The presence of different halogens can influence the reactivity and biological activity of the compounds, highlighting the uniqueness of this compound.

Comparison with Similar Compounds

  • 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

  • 3-Fluoro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

  • 3-Iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Properties

IUPAC Name

3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c7-5-3-9-6-4-8-1-2-10(5)6/h3,8H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUZCPFHOOQLFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2Br)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80915002
Record name 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80915002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954239-19-1
Record name 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80915002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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